Cetraxate hydrochloride is classified as a cyclohexanecarboxylate ester, specifically a derivative of 4-(2-carboxyethyl)phenyl cyclohexanecarboxylate with an aminomethyl substituent at the 4-position. The compound is primarily used as an anti-ulcer drug, aimed at treating peptic ulcers and gastrointestinal tract irritations. It has been identified in various databases including ChEBI (Chemical Entities of Biological Interest) under the identifier CHEBI:17340 .
The synthesis of cetraxate hydrochloride involves several steps, starting from trans-4-cyanocyclohexane-1-carboxylic acid, which is an intermediate in its production. The process typically includes:
The reaction conditions often involve heating in the presence of catalysts such as mineral acids or organic acids to facilitate the reaction and improve yields. Specific parameters such as temperature (typically between 60°C and 140°C) and pressure can significantly affect the efficiency of each step in the synthesis .
Cetraxate hydrochloride has a molecular formula of and a molar mass of approximately 305.37 g/mol. Its structure features:
The stereochemistry is crucial for its biological activity, with specific configurations enhancing its efficacy as an anti-ulcer agent. The InChIKey for cetraxate is FHRSHSOEWXUORL-HDJSIYSDSA-N, which provides a unique identifier for computational chemistry applications .
Cetraxate hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding how cetraxate can be modified for enhanced therapeutic effects or reduced side effects.
Cetraxate hydrochloride exerts its anti-ulcer effects primarily by stimulating mucin synthesis and secretion in the gastric mucosa. This mucin plays a protective role by forming a barrier against gastric acids and digestive enzymes. The compound has been shown to increase mucosal blood flow and promote healing of gastric lesions through its action on various cellular pathways involved in mucosal defense mechanisms .
Studies indicate that cetraxate may also influence levels of certain gastrointestinal hormones, further contributing to its therapeutic effects against ulcers .
Cetraxate hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions for pharmaceutical applications .
Cetraxate hydrochloride is primarily utilized in medical settings as an anti-ulcer agent, effective in treating peptic ulcers by enhancing mucosal defense mechanisms. Its ability to increase blood flow and stimulate mucin production makes it valuable in therapeutic regimens aimed at gastrointestinal health.
Additionally, research continues into potential new applications for cetraxate beyond ulcer treatment, including its role in managing stress-induced gastric lesions and other gastrointestinal disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3